molecular formula C12H26O2Si B1198934 Trimethylsilyl nonanoate

Trimethylsilyl nonanoate

Cat. No.: B1198934
M. Wt: 230.42 g/mol
InChI Key: ISTGUORKGWWKMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trimethylsilyl nonanoate is a silyl ester obtained by replacing the hydrogen of the carboxy group of nonanoic acid by a trimethylsilyl group. It derives from a nonanoic acid.
Trimethylsilyl nonanoic acid belongs to the class of organic compounds known as trimethylsilyl esters. These are organoheterosilanes, bearing a silicon atom that is linked to three methyl groups and is O-esterified. Trimethylsilyl nonanoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Trimethylsilyl nonanoic acid has been primarily detected in feces.

Scientific Research Applications

  • Carbohydrate Identification

    Trimethylsilyl (TMS) ethers, like trimethylsilyl nonanoate, are instrumental in gas chromatography and mass spectroscopy for identifying carbohydrates. They provide distinct spectra for different compounds and isomers, aiding in unambiguous identification without a relationship to anomer forms (Veness & Evans, 1996).

  • Nuclear Magnetic Resonance Studies

    TMS compounds are studied using 29 Si and 13 C NMR. Their properties, like chemical shifts and spin-lattice relaxation times, are influenced by substituent electronegativity, providing valuable information in organosilicon chemistry (Harris & Kimber, 1975).

  • Liquid-Liquid Separation in Polymer Science

    Poly(this compound) based membranes are designed for liquid-liquid separation, such as in the recovery of organic products from fermentation broths. These membranes show good chemical resistance and are significant in nanofiltration separation of organics (Volkov, Volkov, & Khotimskiǐ, 2009).

  • Structural Determinations in Mineralogy

    The trimethylsilylation technique, involving TMS compounds, aids in understanding the structure of mineral silicates. It provides insights into the molecular size distribution of silicate anions and aluminum distribution in silicate backbones (Currell & Parsonage, 1981).

  • Organic Synthesis Catalysis

    Trimethylsilyl triflate, a variant, is used as a powerful silylating agent and a catalyst in nucleophilic reactions in organic synthesis. This showcases unique selectivities in reaction pathways (Noyori, Murata, & Suzuki, 1981).

  • Gas Chromatography-Mass Spectrometry

    Trimethylsilylation is essential in gas chromatography and mass spectrometry for analyzing long-chain hydroxy acids, aiding in structural elucidation and double bond location in fatty acid esters (Eglinton, Hunneman, & McCormick, 1968).

  • Green Chemistry Applications

    In green chemistry, TMS compounds facilitate efficient catalysts in cyanosilylation reactions under solvent-free conditions. They play a strategic role in polymerization and other eco-friendly chemical processes (Strappaveccia et al., 2013).

Properties

Molecular Formula

C12H26O2Si

Molecular Weight

230.42 g/mol

IUPAC Name

trimethylsilyl nonanoate

InChI

InChI=1S/C12H26O2Si/c1-5-6-7-8-9-10-11-12(13)14-15(2,3)4/h5-11H2,1-4H3

InChI Key

ISTGUORKGWWKMI-UHFFFAOYSA-N

SMILES

CCCCCCCCC(=O)O[Si](C)(C)C

Canonical SMILES

CCCCCCCCC(=O)O[Si](C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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